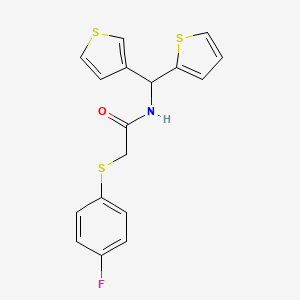

N-benzhydryl-4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

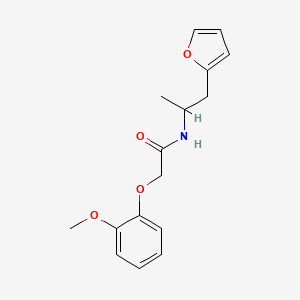

“N-benzhydryl-4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The molecule also includes a piperidine ring and a carboxamide group.

Synthesis Analysis

The synthesis of similar compounds often involves multistep pathways . For instance, the synthesis of 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole was achieved via a multistep pathway starting from 2-phenylindole .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS . The 13C-NMR spectrum of a similar compound exhibited 18 carbon signals, which were classified by DEPT-135 and 90 experiments, including one methylene, ten olefinic methines, and seven quaternary carbons including olefinic carbons .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by its structural features. For instance, the presence of the triazole ring could facilitate certain types of reactions . The azide-alkyne Huisgen cycloaddition is a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It has a molecular weight of 431.54. The presence of the triazole ring could confer certain properties, such as solubility in water and other polar solvents .科学的研究の応用

Enantioselective Synthesis

An enantioselective process was developed for the preparation of a CGRP receptor inhibitor, demonstrating a convergent, stereoselective, and economical synthesis of a complex molecule. This research highlights the importance of stereoselective synthesis in drug development and the challenges addressed in assembling the final drug substance (Cann et al., 2012).

Novel Heterocyclic Compounds

Research on the Mannich reaction in the synthesis of N,S-containing heterocycles has led to the creation of novel compounds with potential biological activity. This work underscores the utility of the Mannich reaction in generating structurally diverse heterocycles (Dotsenko et al., 2012).

Antimicrobial Activity

Studies have demonstrated the synthesis of new compounds with significant antimicrobial activities. This area of research is crucial for the development of new therapeutic agents to combat resistant microbial strains (Pouramiri et al., 2017).

Molecular Interaction Studies

The molecular interaction of certain antagonists with receptors has been analyzed to understand the binding mechanisms and design more effective compounds. Such studies are essential for drug design, highlighting the interaction between small molecules and biological targets (Shim et al., 2002).

Synthesis and Bioactivity of Metal Complexes

Research on the synthesis of novel benzamides and their metal complexes has explored their antimicrobial activity, demonstrating the potential of metal coordination to enhance biological activity (Khatiwora et al., 2013).

作用機序

Target of Action

Compounds containing a 1,2,4-triazole moiety, like “4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(diphenylmethyl)piperidine-1-carboxamide”, have been found to bind with high affinity to multiple receptors . These receptors could be the primary targets of the compound.

Mode of Action

The interaction of the compound with its targets could involve the formation of bonds between the compound and specific amino acid residues in the receptor’s active site. This could result in changes to the receptor’s conformation and activity .

Biochemical Pathways

The compound’s interaction with its targets could affect various biochemical pathways. For example, 1,2,4-triazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties could be influenced by its chemical structure. For example, the presence of the piperidine moiety could potentially enhance the compound’s lipophilicity, which could improve its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets a receptor involved in cell proliferation, it could potentially have anticancer effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by the pH of its environment, while its efficacy could be influenced by the presence of other competing molecules .

Safety and Hazards

将来の方向性

Given the diverse biological activities of compounds containing a triazole ring , there is potential for further exploration of “N-benzhydryl-4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide” and its derivatives. Future research could focus on optimizing its synthesis, investigating its mechanism of action, and evaluating its potential as a therapeutic agent .

特性

IUPAC Name |

N-benzhydryl-4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O2/c1-28-25(32)30(21-12-13-21)23(27-28)20-14-16-29(17-15-20)24(31)26-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-22H,12-17H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMUEGVXZXMAEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2595318.png)

![N-(1-cyano-1-propylbutyl)-3-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B2595319.png)

![N-(4-methoxyphenethyl)-2-((4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2595321.png)

![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2595325.png)

![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2595334.png)